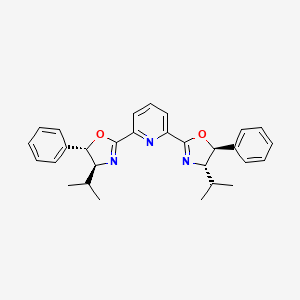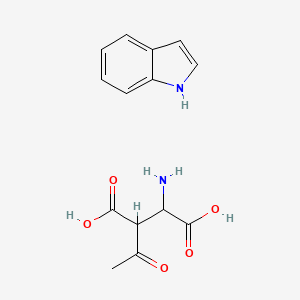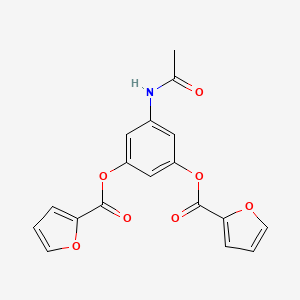
5-(Acetylamino)-1,3-phenylene di(2-furoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetylamino)-1,3-phenylene di(2-furoate) is an organic compound that features a phenylene core substituted with acetylamino and furoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-1,3-phenylene di(2-furoate) typically involves the reaction of 5-acetylaminophthalic acid with 2-furoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is isolated and purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Acetylamino)-1,3-phenylene di(2-furoate) can undergo various chemical reactions, including:
Oxidation: The furoate groups can be oxidized to form carboxylic acids.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The furoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids derived from the furoate groups.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
5-(Acetylamino)-1,3-phenylene di(2-furoate) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Acetylamino)-1,3-phenylene di(2-furoate) involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the furoate groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with similar furoate groups but different functional groups.
2,5-Furandicarboxylic acid: Another furoate-containing compound with different substitution patterns.
Uniqueness
5-(Acetylamino)-1,3-phenylene di(2-furoate) is unique due to its specific combination of acetylamino and furoate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H13NO7 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
[3-acetamido-5-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C18H13NO7/c1-11(20)19-12-8-13(25-17(21)15-4-2-6-23-15)10-14(9-12)26-18(22)16-5-3-7-24-16/h2-10H,1H3,(H,19,20) |
InChI Key |
ZQYCCCCXSWLPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)OC(=O)C2=CC=CO2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)
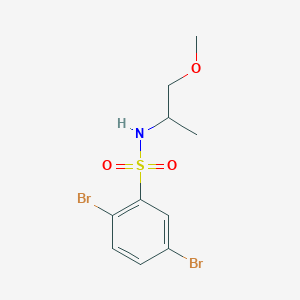
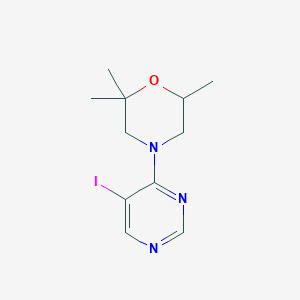
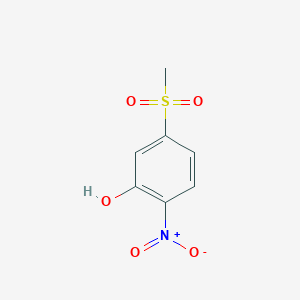



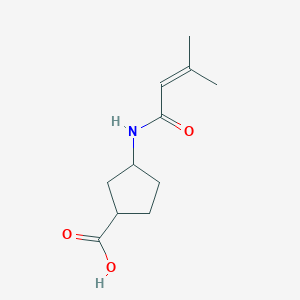
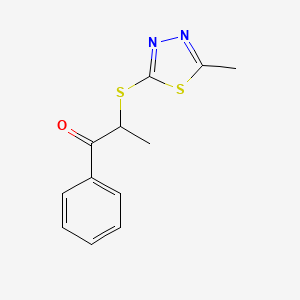
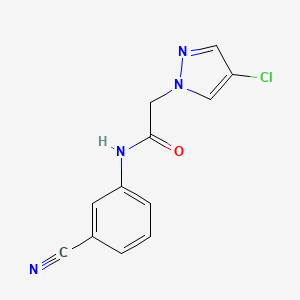
![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)
